Isoxazol-5-ylmethanamine
Overview
Description
Isoxazol-5-ylmethanamine is a useful research compound. Its molecular formula is C4H6N2O and its molecular weight is 98.1 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Isoxazol-5-ylmethanamine is a member of the isoxazole family, a class of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazoles have been the subject of research in medicinal chemistry due to their wide spectrum of biological activities . .
Mode of Action
It is known that many isoxazoles possess different types of biological activity, including antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc
Biochemical Pathways
The presence of the labile n–o bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations . This suggests that this compound may interact with multiple biochemical pathways.
Result of Action
It is known that many isoxazoles possess different types of biological activity . This suggests that this compound may have a range of molecular and cellular effects, depending on its specific targets and mode of action.
Action Environment
It is known that the reaction of substituted ketonitriles with hydroxylamine can lead to the formation of 3- and/or 5-aminoisoxazoles . This suggests that the synthesis and stability of this compound may be influenced by environmental conditions.
Biochemical Analysis
Biochemical Properties
Isoxazol-5-ylmethanamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the enzyme’s activity, leading to changes in cellular redox states . Additionally, this compound can bind to specific proteins, altering their conformation and function, which can impact various cellular processes .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate the MAPK/ERK signaling pathway, leading to increased cell proliferation and survival . It also affects gene expression by modulating transcription factors such as NF-κB, which plays a critical role in inflammatory responses . Furthermore, this compound can alter cellular metabolism by affecting key metabolic enzymes, leading to changes in ATP production and overall cellular energy balance .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as receptors and enzymes, influencing their activity. For instance, this compound has been shown to inhibit the activity of certain kinases, leading to changes in phosphorylation states and downstream signaling events . Additionally, it can modulate gene expression by interacting with transcription factors and altering their binding to DNA . These molecular interactions contribute to the compound’s overall effects on cellular function and physiology.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy . Long-term exposure to this compound has been associated with changes in cellular function, such as altered cell cycle progression and increased oxidative stress .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as enhanced cognitive function and reduced inflammation . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These dose-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . For example, this compound has been shown to inhibit the activity of glycolytic enzymes, leading to reduced glucose metabolism and altered energy production . These interactions can have significant implications for cellular metabolism and overall physiological function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ABC transporters, influencing its intracellular concentration and localization . Additionally, this compound can bind to specific proteins, facilitating its distribution within different cellular compartments . These transport and distribution mechanisms play a crucial role in determining the compound’s overall bioavailability and efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound has been observed to localize to the mitochondria, where it can affect mitochondrial function and energy production . Additionally, this compound can be targeted to the nucleus, where it can modulate gene expression by interacting with transcription factors and other nuclear proteins . These subcellular localization patterns are critical for understanding the compound’s overall effects on cellular function and physiology.
Properties
IUPAC Name |
1,2-oxazol-5-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c5-3-4-1-2-6-7-4/h1-2H,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNWFDBANWIYDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593807 | |
Record name | 1-(1,2-Oxazol-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60593807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
401647-18-5 | |
Record name | 1-(1,2-Oxazol-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60593807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.